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Compound of Interest

Compound Name: Luminacin E1

Cat. No.: B15580130 Get Quote

Disclaimer: This technical guide provides a comprehensive overview of the luminacin family of

natural products. At the time of writing, specific scientific literature detailing the chemical

structure and biological activity of a compound designated "Luminacin E1" is not readily

available. Therefore, this document focuses on the well-characterized members of the

luminacin class, with a particular emphasis on Luminacin D and its analogs, to provide a

thorough understanding of the core chemical scaffold, mechanism of action, and therapeutic

potential of this compound family.

Core Chemical Structure and Identification
The luminacins are a family of angiogenesis inhibitors isolated from Streptomyces sp.[1]. They

are characterized by a complex polyketide structure. While the specific structure of Luminacin
E1 is not documented in the available literature, the structure of Luminacin D, a prominent

member of this family, provides insight into the core molecular architecture.

A synthetic analog of Luminacin D, designated HL142, has also been developed and studied

for its potent biological activities.[2][3] The chemical structures of Luminacin D and HL142 are

presented below.

Figure 1: Chemical Structures Image of the chemical structure of Luminacin D and its analog

HL142 would be placed here.
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Luminacins have garnered significant interest in the scientific community for their potent anti-

cancer properties. Their primary mechanism of action is linked to the inhibition of angiogenesis,

the formation of new blood vessels, which is a critical process for tumor growth and metastasis.

[1][4]

Studies have demonstrated that luminacins and their analogs can inhibit the proliferation,

migration, and invasion of cancer cells in vitro.[2][5] Furthermore, in vivo studies using animal

models have shown that these compounds can effectively suppress primary tumor growth and

metastasis.[2][6]

A key aspect of the anti-cancer activity of luminacins is their ability to induce autophagic cell

death in cancer cells.[5][7][8] This programmed cell death mechanism is an alternative to

apoptosis and represents a promising therapeutic strategy for cancers that are resistant to

conventional chemotherapies.

Signaling Pathways and Mechanism of Action
The anti-tumor effects of the luminacin family are mediated through the modulation of several

key signaling pathways involved in cell growth, proliferation, and survival.

Attenuation of TGFβ and FAK Signaling
A synthetic analog of Luminacin D, HL142, has been shown to inhibit the epithelial-to-

mesenchymal transition (EMT), a process that is crucial for cancer metastasis and

chemoresistance.[2][3] HL142 achieves this by attenuating both the Transforming Growth

Factor-beta (TGFβ) and Focal Adhesion Kinase (FAK) signaling pathways.[2][3][6] The

inhibition of these pathways leads to the upregulation of epithelial markers (e.g., E-cadherin)

and the downregulation of mesenchymal markers (e.g., vimentin, β-catenin).[2][3]
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Caption: Inhibition of TGFβ and FAK pathways by a Luminacin D analog.

Induction of Autophagic Cell Death
Luminacin has been observed to induce autophagic cell death in head and neck squamous cell

carcinoma (HNSCC) cells.[5][7][8] This process is characterized by an increase in the

expression of autophagy-related proteins such as Beclin-1 and LC3B.[7][9] The signaling

pathways involved in luminacin-induced autophagy include the Akt and MAPK (JNK and p38)

pathways.[5][7] Specifically, luminacin treatment leads to increased phosphorylation of JNK and

p38, and a decrease in the phosphorylation of Akt.[7]
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Caption: Luminacin-induced autophagic cell death signaling cascade.

Quantitative Data on Biological Activity
The following table summarizes the available quantitative data on the inhibitory activities of

members of the luminacin family.

Compound Assay
Cell
Line/System

IC50 Reference

Luminacin D

Bovine Aortic

Endothelial Cell

Proliferation

BAE 4.5 ± 0.7 µM [1]

Luminacin G1
Capillary

Formation
Not Specified < 0.1 µg/mL Not Specified

Experimental Protocols
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This section provides an overview of the methodologies used in the synthesis and biological

evaluation of luminacins, based on published literature.

Total Synthesis of Luminacin D
The total synthesis of Luminacin D has been achieved through various multi-step synthetic

routes.[1][10][11] A common strategy involves the convergent synthesis of two key fragments: a

carbohydrate-derived precursor and an aromatic fragment.[1]

Workflow for a Convergent Synthesis Approach:

Starting Materials

Synthesis of
Carbohydrate Precursor

Synthesis of
Aromatic Fragment

Fragment Coupling Functional Group
Elaboration Luminacin D

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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